molecular formula C11H12FNO3 B1354835 3-Fluoro-4-morpholinobenzoic acid CAS No. 588708-72-9

3-Fluoro-4-morpholinobenzoic acid

Cat. No.: B1354835
CAS No.: 588708-72-9
M. Wt: 225.22 g/mol
InChI Key: WDOYQIXUKGKGHT-UHFFFAOYSA-N
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Description

3-Fluoro-4-morpholinobenzoic acid is an organic compound with the molecular formula C11H12FNO3. It is characterized by the presence of a fluorine atom at the third position and a morpholine ring at the fourth position on the benzoic acid structure. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-morpholinobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity, which is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-morpholinobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

Cancer Treatment
3-Fluoro-4-morpholinobenzoic acid has been identified as a promising compound in the development of anti-cancer agents. It is noted for its ability to modulate protein kinase activity, which is crucial in regulating cellular functions such as proliferation and apoptosis. For instance, a patent (EP2210607B1) describes compounds related to this acid that are designed to treat various types of cancers by inhibiting specific enzymatic pathways involved in tumor growth .

Mechanism of Action
The compound's mechanism involves targeting specific kinases that are overactive in cancer cells. By inhibiting these kinases, this compound can effectively reduce tumor cell proliferation and induce apoptosis, making it a candidate for further development in oncology .

Synthetic Chemistry

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be used to create derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties. For example, it has been utilized in the synthesis of various carbamate derivatives, which have shown potential therapeutic effects .

Reactivity and Derivative Synthesis
The reactivity of the morpholino group allows for further functionalization, enabling chemists to explore diverse chemical transformations. This flexibility is particularly useful in medicinal chemistry, where modifications can lead to compounds with better efficacy and safety profiles .

Case Studies and Research Findings

Several studies have documented the efficacy of derivatives of this compound:

  • Study on Anticancer Activity : Research indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds demonstrated better selectivity indices compared to established treatments like 5-Fluorouracil, highlighting their potential as novel anticancer agents .
  • Antimicrobial Properties : Some derivatives of this compound have shown promising antimicrobial activity against various pathogens, suggesting potential applications beyond oncology into infectious disease management .

Data Table: Comparison of Derivatives

Compound NameActivity TypeIC50 (µM)Selectivity Index
This compoundAnticancer0.87 - 12.91High
Carbamate Derivative AAntimicrobial6.5Moderate
Carbamate Derivative BAnticancer1.75 - 9.46Very High

Mechanism of Action

The mechanism of action of 3-Fluoro-4-morpholinobenzoic acid involves its interaction with specific molecular targets. The presence of the fluorine atom and the morpholine ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-4-morpholinobenzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can result in unique chemical and biological properties. The presence of the fluorine atom at the third position and the morpholine ring at the fourth position can significantly influence its reactivity and interactions with other molecules .

Biological Activity

3-Fluoro-4-morpholinobenzoic acid (CAS Number: 588708-72-9) is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, which is known to enhance the pharmacological properties of various drugs. The unique combination of the morpholine moiety and the fluorine atom at the 3-position contributes to its biological activity, making it a subject of interest in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12FNO3\text{C}_{11}\text{H}_{12}\text{FNO}_{3}

Key Properties

PropertyValue
Molecular Weight223.22 g/mol
AppearanceWhite to off-white powder
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing a morpholine group often exhibit enhanced interactions with receptors or enzymes due to their ability to mimic natural substrates or ligands.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of morpholinobenzoic acids, including this compound. In vitro assays demonstrated that derivatives of morpholinobenzoic acids exhibit significant cytotoxicity against several cancer cell lines. For instance, a related compound, 2-morpholinobenzene hydroxamic acid, showed an IC50 value of 3.25 μM against MDA-MB-231 (human breast cancer) and 5.8 μM against HCT-116 (human colorectal carcinoma) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the morpholine ring and the carboxylic acid group can significantly influence biological activity. For example, substituting different functional groups on the morpholine ring has been shown to enhance potency against certain cancer cell lines.

Case Study: SAR Analysis

A comparative analysis was conducted on various derivatives of morpholinobenzoic acids:

CompoundIC50 (μM)Cancer Cell Line
2-Morpholinobenzene Hydroxamic Acid3.25MDA-MB-231
2-Morpholinobenzene Hydroxamic Acid5.8HCT-116
This compoundNot specifiedFurther studies needed

This table highlights the need for further investigation into the specific IC50 values for this compound.

Potential Therapeutic Uses

Given its structural characteristics and preliminary biological activity data, this compound may have potential applications in:

  • Cancer Therapy : Due to its antiproliferative properties.
  • Neurological Disorders : As a potential candidate for developing drugs targeting neurological pathways.

Safety and Toxicity

As with any pharmacologically active compound, understanding the safety profile is crucial. Preliminary toxicity assessments indicate that derivatives of morpholinobenzoic acids generally exhibit low toxicity levels; however, comprehensive toxicological studies are necessary for clinical applications .

Properties

IUPAC Name

3-fluoro-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYQIXUKGKGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477736
Record name 3-Fluoro-4-morpholinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588708-72-9
Record name 3-Fluoro-4-morpholinobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-morpholinobenzoic acid
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Synthesis routes and methods

Procedure details

A 2 L 3-neck round bottom flask fitted with mechanical stirrer and reflux condenser was charged with morpholine (700 g, 700 ml, 8 mol) and to the stirring solution was added 3,4-difluorobenzoic acid (158 g, 1 mol) (AmplaChem, Inc). The clear solution was heated at reflux and after 29 hours a ca. 0.5 ml aliquot was removed from the light yellow reaction solution, acidified with 6 N HCl and the precipitate was analyzed by 1H NMR (DMSO-d6) showing that the reaction was complete by the absence of the aromatic peaks at δ7.78-7.92 present in the starting material. The reaction was allowed to cool to below 100° C. and was carefully acidified (pH 1 to 2) with 6 N hydrochloric acid with rapid stirring (initial addition of 6N HCl was dropwise but then as a slow stream with cooling). The product starts to precipitate as the pH falls below 6. The precipitate was collected by filtration and washed thoroughly with hot (80° C.) water (2 L) to ensure the removal of morpholine hydrochloride (that appears as two triplets just above the morpholine peaks for (14) in the NMR) The white precipitate was dried at 110° C. under house vacuum and recrystallized by dissolving in ethanol (4.5 L) and concentration to 1.5 L with stirring. Crystals started to form in the refluxing solution when the volume had been reduced to ca. 3.5 L. The crystals were cooled to room temp with stirring, cooled in an ice bath for 1 hour with stirring, collected by filtration and dried in vacuo at 80° C. (172.5 g, 77%). 1H NMR spectrum identical with that for the product described in the previous paragraph.
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step Two

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